Product packaging for 5-Azido Uridine(Cat. No.:CAS No. 1355028-82-8)

5-Azido Uridine

カタログ番号: B118756
CAS番号: 1355028-82-8
分子量: 285.21 g/mol
InChIキー: VOPROYOABONMOS-UAKXSSHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance of Uridine (B1682114) Analogs in Molecular and Cellular Research

Uridine analogs, which are structurally similar to the natural nucleoside uridine, are foundational tools in molecular and cellular biology. scbt.comnih.gov By modifying the uracil (B121893) base or the ribose sugar, scientists can create analogs with unique properties that, once incorporated into RNA, can serve as probes for a multitude of cellular processes. nih.gov

Historically, analogs like 5-bromouridine (B41414) (BrU) were used to label newly synthesized RNA, which could then be detected using specific antibodies. nih.gov While groundbreaking, this immunodetection method requires harsh denaturation steps that can disrupt cellular structures. The advent of uridine analogs bearing small, bioorthogonal functional groups has revolutionized the field. For instance, 5-ethynyluridine (B57126) (EU) contains an alkyne group that can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." lumiprobe.compnas.org This allows for the attachment of fluorescent dyes or biotin (B1667282) tags with high efficiency and specificity. lumiprobe.comnih.gov

These analogs are critical for:

Tracking RNA Synthesis and Turnover: Pulse-labeling cells with uridine analogs allows researchers to monitor the birth and degradation of RNA molecules, providing insights into gene expression dynamics. pnas.org

Visualizing RNA Localization: By attaching fluorescent probes, the spatial distribution of newly made RNA can be observed within cells and tissues. nih.gov

Identifying RNA-Protein Interactions: Modified nucleosides can be used to capture and identify proteins that bind to specific RNA molecules, unraveling complex regulatory networks. rsc.org

Therapeutic Development: Many nucleoside analogs, due to their ability to interfere with nucleic acid synthesis, are explored as antiviral and anticancer agents. nih.gov

Evolution of Bioorthogonal Chemistry in Nucleic Acid Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. baseclick.eu The concept, pioneered by Nobel laureate K. Barry Sharpless, has become central to chemical biology. metabion.com The most prominent example is "click chemistry," initially characterized by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). metabion.comrsc.org This reaction is highly efficient and specific, forming a stable triazole linkage between an azide (B81097) and an alkyne. baseclick.eu

The evolution of these techniques for nucleic acid labeling can be summarized in key stages:

Early Radiolabeling: The first methods used radioactive nucleosides, like ³H-uridine, to track RNA synthesis via autoradiography. While effective, these methods are slow, have low spatial resolution, and involve hazardous materials. pnas.orgbiorxiv.org

Immunodetection of Halogenated Nucleosides: The use of 5-bromouridine (BrU) was a significant step forward, allowing for non-radioactive detection with antibodies. However, the requirement for antibodies limited permeability in larger tissue samples and necessitated harsh sample processing. nih.govlumiprobe.com

First-Generation Click Chemistry (CuAAC): The introduction of 5-ethynyluridine (EU) brought the power of click chemistry to RNA labeling. pnas.org The alkyne group on EU reacts efficiently with azide-tagged probes. lumiprobe.com Despite its utility, the copper catalyst required for CuAAC is cytotoxic, largely restricting its use to fixed cells or in vitro applications. nih.govjenabioscience.com

Copper-Free Click Chemistry: To overcome the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. biorxiv.orgrsc.org This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a toxic metal catalyst. rsc.org This development made the live-cell imaging of bioorthogonally labeled molecules feasible and highlighted the advantage of using azide-modified nucleosides like 5-Azido Uridine. nih.govbiorxiv.org Other copper-free reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction, have also been developed for labeling with vinyl-modified nucleosides. jenabioscience.comchinesechemsoc.org

Position of this compound within the Landscape of Modified Nucleosides

This compound holds a distinct and important position among the array of modified nucleosides available for chemical biology research. Its primary advantage lies in its azide functional group, which makes it an ideal substrate for copper-free click chemistry.

While alkyne-modified nucleosides like 5-ethynyluridine (EU) are widely used, their primary detection method, CuAAC, is often incompatible with live-cell studies due to copper toxicity. nih.gov this compound, on the other hand, enables the use of SPAAC reactions. nih.govchinesechemsoc.org By introducing a fluorescent probe attached to a strained alkyne (e.g., DBCO or BCN), researchers can visualize RNA in living cells without the damaging effects of copper. biorxiv.orgchinesechemsoc.org

The metabolic incorporation of azide-modified nucleosides can sometimes be challenging. To address this, researchers have developed strategies such as using related compounds like 5-azidomethyluridine (5-AmU) or engineering key enzymes in the pyrimidine (B1678525) salvage pathway, such as uridine-cytidine kinase 2 (UCK2), to enhance the incorporation of these analogs into cellular RNA. nih.govbiorxiv.orgrsc.org The triphosphate form, 5-Azido-UTP, can also be used for in vitro transcription to generate azide-modified RNA transcripts. jenabioscience.comjenabioscience.com

Compound Information Table

Compound NameAbbreviationKey Feature/Application
This compound 5-AzUAzide-modified nucleoside for copper-free (SPAAC) bioorthogonal labeling of RNA.
5-Azidomethyluridine 5-AmUA related azide-modified nucleoside used for metabolic RNA labeling, often with engineered enzymes. glpbio.comcymitquimica.com
5-Ethynyluridine EUAlkyne-modified nucleoside for copper-catalyzed (CuAAC) click chemistry labeling of RNA. lumiprobe.combroadpharm.com
5-Bromouridine BrUHalogenated uridine analog detected via antibodies. nih.gov
2'-Azidoadenosine -An azide-modified adenosine (B11128) analog incorporated by RNA polymerases. nih.gov
4-Thiouridine 4SUA thiol-containing uridine analog used for metabolic RNA labeling. oup.com

Properties of this compound

PropertyValue
Chemical Formula C₉H₁₁N₅O₆ scbt.comechemi.com
Molecular Weight 285.21 g/mol scbt.comechemi.com
CAS Number 1355028-82-8 scbt.comechemi.com
Bioorthogonal Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger Ligation nih.goviiserpune.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O6 B118756 5-Azido Uridine CAS No. 1355028-82-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 5 Azido Uridine and Its Nucleotide Derivatives

Chemical Synthesis Methodologies for 5-Azido Uridine (B1682114)

The chemical synthesis of azido-modified nucleosides requires precise control over reactive groups to achieve desired products in high yields.

A highly efficient, one-pot synthetic methodology has been developed for producing 5'-azido-5'-deoxyribonucleosides, including the uridine derivative. nih.govnih.gov This approach is a tractable alternative to more complex methods like the Mitsunobu reaction. nih.govresearchgate.net The synthesis begins with a protected form of uridine, typically 2',3'-O-isopropylideneuridine. mdpi.com In a single reaction vessel, the protected uridine is treated with triphenylphosphine (B44618) (PPh₃) and tetrabromomethane (CBr₄) in an anhydrous solvent like dimethylformamide (DMF). researchgate.netmdpi.com This step generates an in-situ Appel reaction product, a 5'-bromo-5'-deoxyuridine intermediate. mdpi.com Without isolation, an excess of sodium azide (B81097) (NaN₃) is added to the mixture, which is then heated. researchgate.netmdpi.com The azide undergoes a nucleophilic substitution reaction, displacing the bromide to form the final product, 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine, in high yield. researchgate.netmdpi.com This one-pot method is applicable to purine (B94841) and pyrimidine (B1678525) ribonucleosides, making it a widely used strategy. nih.gov

Table 1: One-Pot Synthesis of 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine mdpi.com

Starting Material Reagents Solvent Conditions Product Yield
2',3'-O-isopropylideneuridine 1. PPh₃, CBr₄2. NaN₃ Anhydrous DMF 1. Stir at RT, 5 min2. Heat at 90 °C, 24 h 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine 94% mdpi.com

The introduction of an azide group directly onto the C5 position of the uracil (B121893) base requires different synthetic strategies. One method involves converting a 5'-deoxyuridine (B26244) monophosphate compound by first reacting it with nitrosonium tetrafluoroborate (B81430) to create a 5-nitro intermediate. google.com This is followed by reduction to a 5-amino compound using metallic zinc. google.com The 5-amino derivative is then acidified and reacted with sodium nitrite (B80452) to form a 5-diazo intermediate, which is subsequently converted to the 5-azido-deoxyuridine compound upon reaction with sodium azide. google.com

For the synthesis of C6-azido and C6-azidomethyl uracil nucleosides, a strategy involving regioselective lithiation is employed. tandfonline.com This is followed by C6-iodination or alkylation of a protected uridine substrate. tandfonline.com The final azido-modified nucleosides are obtained by displacing the 6-iodo or a mesyloxy group (in the case of the 6-methyl derivative) with sodium azide, followed by deprotection steps. tandfonline.com

Incorporating azido-modified nucleosides into oligonucleotides during solid-phase synthesis presents a significant challenge. researchgate.netnih.gov The primary issue is the incompatibility of the azide functional group with the phosphoramidite (B1245037) chemistry standardly used in automated DNA/RNA synthesis. nih.gov Azide groups can react with the phosphite (B83602) triester (P(III)) reagents in an unwanted Staudinger-type reaction, leading to the degradation of the azide-containing phosphoramidite building blocks. researchgate.netoup.comresearchgate.net

To overcome this instability, several innovative strategies have been developed:

Post-Synthetic Modification : A common workaround involves synthesizing an amino-modified oligonucleotide first and then conjugating it with an azide-containing N-hydroxysuccinimide (NHS) ester after synthesis is complete. nih.govoup.com

Azide-Containing Solid Supports : Another approach utilizes a solid support bearing an azido (B1232118) linker. researchgate.net This allows for the synthesis of an oligonucleotide with a 3'-azide group, as the azide on the support is generally stable under the conditions of phosphoramidite chemistry. researchgate.net

Sulfonyl Azides : An alternative method uses sulfonyl azides as the oxidizing agent during synthesis, replacing the standard iodine/pyridine step. nih.gov This process forms a stable N-modified sulfonylphosphoramidate linkage, allowing for the introduction of an azide handle at any phosphate (B84403) position within the strand during synthesis. nih.govoup.com

Optimized Conditions : Researchers have found that the degradation of azide-carrying phosphoramidites can be suppressed under certain conditions, such as using dichloromethane (B109758) as a solvent instead of acetonitrile (B52724) or using the phosphoramidite solution directly after preparation without concentration. nih.govresearchgate.net

Enzymatic Synthesis of 5-Azido Uridine Triphosphate Analogs

Enzymes provide a highly specific and efficient means of converting nucleosides into their biologically active triphosphate forms, which are necessary for incorporation into RNA.

While some photoactive analogs like 5-azido-UDP-glucose can be synthesized enzymatically from 5-azido-UTP, the triphosphate itself is typically generated through a multi-step chemical phosphorylation process. nih.gov A common method involves the three-step phosphorylation of the corresponding azido-ribonucleoside. The nucleoside is first treated with phosphorus (V) oxychloride, followed by a reaction with bis-tributylammonium pyrophosphate to yield the target 5-Azido-UTP. For example, the synthesis of 5-Azido-C3-UTP was achieved with a 26% yield from its precursor nucleoside using this chemical phosphorylation method. This chemically synthesized azido-UTP then serves as a substrate for various enzymatic reactions. nih.gov

The azido-modified uridine triphosphate analog, such as 5-Azido-C3-UTP, is an effective substrate for T7 RNA polymerase. jenabioscience.com This allows for its efficient incorporation into RNA strands during in vitro transcription, producing randomly azide-modified RNA probes. jenabioscience.combiorbyt.com Commercial kits are available that provide an optimized reaction buffer and a T7 RNA polymerase mix designed for this purpose. jenabioscience.com Typically, a substitution of natural UTP with 5-Azido-C3-UTP at a ratio of around 35% achieves a good balance between the efficiency of the transcription reaction and the density of the labeling. jenabioscience.com However, the optimal substitution rate can be template-dependent and may require adjustment between 25-50% for best results. interchim.fr The successful incorporation of azido-UTP into RNA transcripts up to 1400 base pairs long has been demonstrated. jenabioscience.cominterchim.fr The resulting azide-functionalized RNA can then be used in subsequent bioorthogonal chemical reactions, such as copper-free click chemistry with DBCO-functionalized molecules for detection or crosslinking. jenabioscience.combiorbyt.com

Table 2: Typical Components for T7 In Vitro Transcription with 5-Azido-UTP jenabioscience.cominterchim.fr

Component Function
HighYield T7 Reaction Buffer (10x) Provides optimal pH and ionic conditions for the polymerase.
ATP, GTP, CTP Solution Provides the other three necessary ribonucleotide triphosphates.
UTP Solution Natural uridine triphosphate.
5-Azido-C3-UTP Solution Azide-modified uridine triphosphate for incorporation.
DNA Template A linear DNA sequence containing a T7 promoter region.
HighYield T7 RNA Labeling Polymerase Mix A blend of T7 RNA Polymerase and RNase inhibitor.

Kinase-Mediated Phosphorylation of Azido Uridine Analogs

The bioactivation of this compound and its derivatives is a critical step for their incorporation into nucleic acids and for their potential therapeutic applications. This activation is achieved through a series of phosphorylation events, catalyzed by various cellular and viral kinases, which convert the nucleoside analogs into their corresponding monophosphate (NMP), diphosphate (B83284) (NDP), and triphosphate (NTP) forms. The substrate specificity and efficiency of these kinases are pivotal in determining the metabolic fate and biological activity of the azido nucleoside analogs.

Key enzymes in the pyrimidine salvage pathway, such as uridine-cytidine kinases (UCKs) and thymidine (B127349) kinases (TKs), are primarily responsible for the initial phosphorylation step. Human cells express two isoforms of uridine-cytidine kinase, UCK1 and UCK2, which catalyze the phosphorylation of uridine and cytidine. uniprot.orguniprot.org These kinases exhibit broad substrate specificity and can phosphorylate a variety of modified pyrimidine nucleosides. wikipedia.orgmybiosource.com Similarly, thymidine kinases, both cellular (TK1 and TK2) and viral, can phosphorylate thymidine analogs and, in some cases, uridine analogs. wikipedia.orgbibliotekanauki.pl

The phosphorylation of azido-modified uridine analogs is highly dependent on the position of the azido group. Modifications at the 5-position of the uracil base or the 2' or 3'-positions of the sugar moiety can significantly influence the interaction with the kinase active site. For instance, while thymidine kinase 1 (TK1) tolerates small substituents at the 5-position of the uracil base and azido groups at the 3'-position of the sugar, its activity can be affected by other structural changes. bibliotekanauki.pl

Studies have shown that 3'-azido-2',3'-dideoxyuridine (B1200160) can be phosphorylated by thymidine kinase, although with a different affinity compared to the natural substrate, thymidine. nih.gov The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other kinases like nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), which also exhibit broad substrate tolerance. mdpi.com The successful conversion to the triphosphate form, such as 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), renders the analog a substrate for DNA polymerases, enabling its use as a photoaffinity labeling reagent. pnas.org

The efficiency of kinase-mediated phosphorylation is a key determinant of the utility of azido uridine analogs in various biological studies. For example, the expression of mutant UCK2 has been shown to facilitate the incorporation of 5-azidomethyl uridine into cellular RNA. nih.gov This highlights the potential of engineering kinase activity to enhance the metabolic activation of these modified nucleosides for applications in tracking RNA dynamics.

The following table summarizes the research findings on the kinase-mediated phosphorylation of various azido uridine analogs.

Substrate (Azido Uridine Analog)Kinase(s)Phosphorylation Product(s)Key Findings & Kinetic Data
3'-Azido-2',3'-dideoxyuridineThymidine Kinase (from human peripheral blood mononuclear cell extracts)3'-Azido-2',3'-dideoxyuridine-5'-monophosphateServed as a substrate with an apparent Km of 67 µM. The maximal rate of phosphorylation was 40% of the rate with thymidine. Competitively inhibited thymidine phosphorylation with an apparent Ki of 290 µM. nih.gov
5-Azidomethyl uridine (5-AmU)Mutant Uridine-Cytidine Kinase 2 (UCK2)5-AmU-monophosphate and subsequent incorporation into RNAExpression of mutant UCK2 in HeLa and U2OS cells enabled the incorporation of 5-AmU into cellular RNA, suggesting successful multi-step phosphorylation. nih.gov
5-Azido-2'-deoxyuridine-5'-monophosphateNot specified5-Azido-2'-deoxyuridine-5'-triphosphate (5-N3dUTP)The monophosphate was successfully converted to the triphosphate form for use as a photoactive probe. pnas.org
3'-Azido group on sugar moiety (general)Thymidine Kinase 1 (TK1)MonophosphateTK1 generally tolerates 3'-azido substitutions on the sugar moiety of uridine/thymine analogs. bibliotekanauki.pl

Applications of 5 Azido Uridine in Biological Systems

Bioorthogonal Labeling of Nucleic Acids

Bioorthogonal labeling strategies are central to the utility of 5-azido uridine (B1682114). By incorporating this modified nucleoside into DNA or RNA, researchers can introduce a chemical handle—the azide (B81097) group—that can be specifically targeted with a probe molecule. This allows for the visualization and purification of newly synthesized nucleic acids.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of click chemistry, is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. glenresearch.comnih.gov This reaction is widely used to connect various molecular entities. nih.gov When 5-azido uridine is incorporated into nucleic acids, the azide group serves as a reactive handle for conjugation with alkyne-modified molecules. nih.gov The 5-position of pyrimidines, like uridine, is an ideal location for introducing such modifications as it lies in the major groove of the DNA double helix, providing steric freedom for subsequent reactions. glenresearch.comglenresearch.com

A significant application of CuAAC with this compound is the fluorescent labeling of nucleic acids for imaging purposes. Once this compound is incorporated into cellular RNA or DNA, cells can be treated with a fluorescent dye that has been modified with a terminal alkyne. The CuAAC reaction then covalently attaches the fluorescent probe to the azide-modified nucleic acids. This enables the visualization of nascent RNA or DNA, providing insights into processes like transcription and replication. nih.govnih.gov While powerful, the use of a copper catalyst has raised concerns about its toxicity in living cells, which has led to the development of copper-free alternatives for live-cell imaging. nih.govnih.gov

Table 1: Examples of Fluorescent Dyes Used in CuAAC Labeling

Fluorescent Dye Class Alkyne Modification Application
Coumarins Cyclooctyne (B158145) conjugates Live-cell imaging of newly synthesized proteins (by extension, applicable to nucleic acids) nih.gov
Cyanine Dyes Terminal alkynes Labeling of oligonucleotides for energy transfer studies beilstein-journals.org

In addition to fluorescent probes, alkyne-modified biotin (B1667282) can be conjugated to this compound-labeled nucleic acids via CuAAC. Biotin has an exceptionally high affinity for streptavidin and avidin, a property that can be exploited for the affinity purification of biotinylated molecules. nih.gov By attaching biotin to newly synthesized nucleic acids, researchers can selectively isolate these molecules from complex cellular lysates using streptavidin-coated beads. nih.gov This allows for the identification and characterization of nascent RNA transcripts and their associated proteins. nih.gov Some biotinylation reagents are designed with cleavable linkers, allowing for the release of the purified nucleic acids from the affinity matrix under specific conditions. nih.govcore.ac.uk

To circumvent the issue of copper toxicity in live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govrsc.org This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a metal catalyst. nih.govsigmaaldrich.com The reaction is highly selective and occurs readily under physiological conditions, making it ideal for studying dynamic processes in living cells. nih.gov When this compound is incorporated into cellular nucleic acids, it can be labeled with a cyclooctyne-conjugated fluorescent probe, enabling real-time visualization of RNA synthesis and localization in living cells. nih.govresearchgate.net The reaction of 5-azidouridine with cyclooctynes can result in the formation of fluorescent triazole products, which can be used for direct imaging in cancer cells without the need for traditional fluorogenic reporters. nih.govresearchgate.net

Table 2: Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (strain-promoted)
Alkyne Terminal Alkyne Strained Cyclooctyne (e.g., DBCO)
Live-Cell Compatibility Limited due to copper toxicity High

| Reaction Rate | Generally fast | Can be slower than CuAAC, but improvements are ongoing |

The Staudinger ligation is another bioorthogonal reaction that can be used to modify azide-containing biomolecules. nih.govsigmaaldrich.com This reaction involves the formation of a stable amide bond between an azide and a specifically engineered phosphine. sigmaaldrich.combiosyn.com The azide group of this compound incorporated into DNA or RNA can react with a phosphine-containing probe, such as one conjugated to biotin or a fluorescent dye. nih.govnih.gov This method offers an alternative to click chemistry for the bioconjugation of nucleic acids. nih.govresearchgate.net The Staudinger ligation is highly chemoselective, and the reacting functional groups are abiotic, making it suitable for use in complex biological environments. nih.govsigmaaldrich.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Probing RNA Metabolism and Dynamics

The ability to metabolically label RNA with this compound and subsequently tag it using bioorthogonal chemistry provides a powerful approach to study RNA metabolism and dynamics. By introducing this compound to cells for a defined period (a "pulse"), researchers can specifically label newly synthesized RNA. The fate of this labeled RNA can then be tracked over time (a "chase") to determine its stability, processing, and localization.

This pulse-chase methodology allows for the measurement of RNA synthesis and decay rates on a transcriptome-wide scale. oup.com For example, by isolating the azide-labeled RNA at different time points after the pulse, the rate at which specific transcripts are degraded can be quantified. This has been instrumental in understanding how gene expression is regulated at the level of RNA stability. While much of the work on metabolic labeling has utilized other modified nucleosides like 4-thiouridine (4sU) and 5-ethynyluridine (B57126) (EU), the principles are directly applicable to this compound. researchgate.netnih.gov The azide handle offers the unique advantage of being compatible with multiple bioorthogonal chemistries, including copper-free click reactions for live-cell studies. nih.gov

Tracking Nascent RNA Synthesis and Transcription Rates

The primary method for tracking newly synthesized (nascent) RNA is through metabolic labeling, where cells are supplied with a modified nucleoside that is incorporated into RNA during transcription. These modified nucleosides carry chemical handles that can be detected through bioorthogonal chemistry.

However, studies exploring a range of azide-modified nucleosides for cellular RNA labeling have shown that 5-methylazidouridine is not incorporated into cellular RNA. This lack of incorporation is attributed to the substrate specificity of the enzymes in the pyrimidine (B1678525) salvage pathway, particularly uridine-cytidine kinase (UCK). Structural analysis suggests that the 5-position of uridine fits into a compact pocket of the enzyme, and the bulky methylazido group at this position prevents it from being an amenable substrate for the initial, rate-limiting phosphorylation step required for its entry into the UTP pool nih.gov. In contrast, analogs with modifications at other positions, such as 2'-azidocytidine, are successfully incorporated nih.gov.

While the nucleoside itself is not readily used by cells, its activated triphosphate form, 5-Azido-UTP , can serve as a substrate for RNA polymerases in vitro. This allows for the enzymatic synthesis of RNA transcripts that are modified with azide groups. These azide-functionalized RNA probes can then be used in a variety of downstream applications, such as Northern blotting or in situ hybridization experiments jenabioscience.comjenabioscience.comnih.govpubcompare.ai.

Table 1: In Vitro Transcription using 5-Azido-UTP Analogs

Enzyme Template Type Application of Azide-RNA
T7 RNA Polymerase Linearized plasmid DNA, PCR products Generation of randomly azide-modified RNA probes for Northern blot, in situ hybridization, and crosslinking experiments jenabioscience.comjenabioscience.com.
T7 RNA Polymerase Short promoter-template DNA duplexes Synthesis of short, azide-modified RNA oligonucleotides for studying chemical labeling and modification nih.gov.

Imaging of de novo RNA synthesis in cultured cells relies on the successful metabolic labeling of nascent transcripts. An ideal nucleoside analog is readily taken up by cells, phosphorylated by cellular kinases, and incorporated by RNA polymerases. The incorporated analog is then visualized, typically by "clicking" a fluorescent probe to its bioorthogonal handle.

As established, this compound fails at the initial phosphorylation step within cultured cells and is therefore not incorporated into nascent RNA nih.gov. Consequently, it cannot be used to image de novo RNA synthesis in this context. The standard and widely successful analog used for this purpose is 5-ethynyluridine (EU), which contains an alkyne group that is subsequently detected by a fluorescent azide probe asm.orgpnas.orgbiorxiv.org.

Whole-mount staining and tissue-specific transcription analysis in whole organisms or large tissue fragments present the same requirements as for cultured cells: the nucleoside analog must be systematically delivered and incorporated into the RNA of various cell types. The technique has been successfully used with analogs like 5-ethynyluridine (EU) to reveal significant variations in transcriptional activity among different tissues and even among different cell types within the same organ pnas.org. Due to the aforementioned enzymatic limitations, this compound is not a viable tool for this application.

A critical control in any RNA metabolic labeling experiment is to demonstrate that the observed signal is indeed a result of transcription. This is typically achieved by co-treating the cells with a potent inhibitor of RNA polymerases, such as Actinomycin D. In a successful labeling experiment, the presence of the inhibitor should significantly reduce or eliminate the incorporation of the nucleoside analog and, therefore, the resulting fluorescent signal nih.govcreative-biolabs.commrnabased-drug.com.

While this validation step is standard procedure for established analogs like EU, applying it in the context of this compound in cultured cells would simply confirm the lack of a transcription-dependent signal. However, in in vitro transcription systems using purified RNA polymerase and 5-Azido-UTP, the use of such inhibitors would likewise confirm that the synthesis of azide-modified RNA is dependent on the activity of the polymerase.

Investigating RNA Turnover and Stability

RNA turnover, the balance between RNA synthesis and degradation, is often studied using pulse-chase experiments nih.govnih.govyoutube.com. In this method, cells are first exposed to a modified nucleoside for a short period (the "pulse") to label a cohort of newly synthesized RNAs. The labeling medium is then replaced with a medium containing an excess of the natural, unlabeled nucleoside (the "chase"). By tracking the disappearance of the labeled RNA over time, researchers can determine the stability and calculate the half-lives of different RNA species pnas.orgresearchgate.net.

The success of a pulse-chase experiment is entirely contingent on the effective labeling of RNA during the pulse phase. Since this compound is not incorporated into RNA in living cells, it cannot be used for this application to measure RNA turnover and stability.

Analysis of Polyadenylation Dynamics in RNA

Polyadenylation is the post-transcriptional addition of a poly(A) tail to the 3' end of messenger RNA precursors. This process is crucial for mRNA stability, export from the nucleus, and translation. Alternative polyadenylation (APA) can generate different mRNA isoforms from the same gene, adding another layer of gene regulation biorxiv.orgnih.govnih.gov. The analysis of polyadenylation dynamics typically involves methods that capture the 3' ends of transcripts. While nucleoside analogs are used to study transcription and turnover, the specific analysis of poly(A) tail addition would logically employ a modified adenosine (B11128) analog, not a uridine analog, as the tail is composed of adenosine monophosphates. Therefore, this compound is not relevant for the direct study of polyadenylation dynamics.

Visualization of Viral RNA Synthesis and Replication Processes

Many viruses have RNA genomes and replicate using their own RNA-dependent RNA polymerase (RdRP), making viral RNA synthesis a key target for antiviral therapies and research mdpi.comnih.govnih.gov. Nucleoside analogs are powerful tools to visualize these processes. By treating virus-infected cells with a transcription inhibitor like Actinomycin D to shut down host cell DNA-dependent RNA synthesis, any subsequent incorporation of a supplied nucleoside analog is attributable to the viral RdRP.

This technique has been effectively used with 5-ethynyluridine (EU) to visualize the sites of coronavirus and influenza A virus RNA synthesis asm.orgfrontiersin.org. The method allows for the specific detection of nascent viral RNA and its localization within the cell. Given that viral RdRPs utilize the host cell's nucleotide triphosphate pool, the inability of the cell to convert this compound into its triphosphate form prevents its use in this application. For an analog to be incorporated into viral RNA, it must first be activated by cellular kinases, a pathway that is blocked for this compound.

Table of Compounds

Compound Name Abbreviation
This compound
5-Azido-UTP
5-ethynyluridine EU
5-methylazidouridine
Uridine-cytidine kinase UCK
Actinomycin D
2'-azidocytidine
Adenosine

Cell-Specific Metabolic Labeling of RNA

The ability to label RNA in a cell-specific manner within a complex, multicellular environment is a significant challenge in molecular biology. Traditional metabolic labeling approaches with nucleoside analogs result in the labeling of all cell types, making it difficult to study RNA dynamics in a specific cell population. This compound and its derivatives, in conjunction with engineered enzyme systems, have emerged as powerful tools to overcome this limitation, enabling the precise investigation of cell-specific transcriptomes.

Characterization of RNA-Protein Interactions

Understanding the intricate networks of interactions between RNA molecules and RNA-binding proteins (RBPs) is fundamental to unraveling the complexities of gene regulation. This compound serves as a versatile tool in this endeavor, enabling the identification and characterization of these crucial interactions through various innovative techniques.

Photoaffinity Probing and UV-Induced Crosslinking with Azido-Uridine

Photoaffinity labeling is a powerful method for identifying molecules that interact in close proximity within a native cellular environment. Aryl azides, including those incorporated into nucleosides like 5-azido-UTP, are photo-reactive functional groups. nih.govthermofisher.com Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate. thermofisher.com This intermediate can then form a covalent bond with nearby molecules, including amino acid residues of interacting proteins. thermofisher.com

By metabolically incorporating this compound into cellular RNA, researchers can then irradiate the cells with UV light to covalently crosslink the labeled RNA to its interacting proteins. This "zero-distance" crosslinking approach freezes the transient and often low-affinity RNA-protein interactions, allowing for their subsequent purification and identification. The 5-azido group on the uridine base provides a specific photo-activatable handle for this purpose. It has been demonstrated that 5-azido-UTP can act as a substrate for RNA polymerase and can be used to photolabel the subunits of the enzyme itself. nih.gov This principle is extended to transcriptome-wide studies to capture the full spectrum of RNA-protein interactions.

Integration into RNA Interactome Capture Techniques (e.g., RICK, CARIC)

Recent advancements in proteomics and chemical biology have led to the development of powerful techniques for the global analysis of RNA-protein interactions, collectively known as RNA interactome capture. Two prominent methods are RICK (capture of the newly transcribed RNA interactome using click chemistry) and CARIC (click chemistry-assisted RNA interactome capture). nih.govnih.govresearchgate.netfao.org

These techniques typically involve the metabolic labeling of nascent RNA with a "clickable" nucleoside analog, which contains a bioorthogonal functional group like an alkyne or an azide. nih.govnih.gov While many initial studies have utilized alkyne-containing analogs like 5-ethynyluridine (5-EU), the underlying principle is fully compatible with azide-modified nucleosides such as this compound. nih.govnih.govpnas.org

The general workflow for these methods is as follows:

Metabolic Labeling: Cells are incubated with the clickable nucleoside analog (e.g., this compound), which is incorporated into newly synthesized RNA.

UV Crosslinking: The cells are irradiated with UV light to covalently link the RNA to its interacting proteins.

Click Chemistry: The cell lysate is then subjected to a click reaction. If this compound is used, an alkyne-containing reporter molecule (e.g., biotin-alkyne) is attached. This highly specific and efficient reaction allows for the selective tagging of the labeled RNA-protein complexes. wikipedia.orgnih.govescholarship.org

Affinity Purification: The biotinylated complexes are then captured and enriched using streptavidin-coated beads.

Identification: Finally, the captured proteins are identified by mass spectrometry, and the associated RNAs can be identified by sequencing.

The use of this compound in these techniques offers the advantage of employing strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. escholarship.orgatwoodlab.com This can be beneficial as copper catalysts used in the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells and can cause RNA degradation. nih.govnih.gov

Identification of RNA-Binding Proteins Interacting with Azido-Labeled Transcripts

The ultimate goal of the aforementioned techniques is the comprehensive identification of RBPs that interact with specific RNA transcripts or the entire transcriptome. The integration of this compound metabolic labeling with photo-crosslinking and interactome capture strategies has proven to be a robust approach for discovering both known and novel RBPs. pnas.org

Once the RNA-protein complexes are purified, the proteins are typically eluted and identified using mass spectrometry. This provides a snapshot of the "RBPome" that is actively engaged with the newly synthesized, azido-labeled RNA. For example, the CARIC strategy, which is compatible with clickable nucleosides, has been used to identify hundreds of RBPs in HeLa cells, including many proteins not previously known to bind RNA. pnas.org

By applying these methods, researchers can investigate how the RNA-protein interactome changes in response to various stimuli, during different stages of the cell cycle, or in disease states. This allows for a dynamic view of post-transcriptional gene regulation and has the potential to uncover new regulatory pathways and therapeutic targets.

TechniqueKey PrincipleApplication with this compound
Photoaffinity Probing UV-induced covalent crosslinking of a photo-reactive group to interacting molecules.This compound, when incorporated into RNA, can be photo-activated to crosslink with adjacent RNA-binding proteins.
RICK (RNA Interactome Capture using Click Chemistry) Metabolic labeling of nascent RNA with a clickable nucleoside, followed by UV crosslinking, click chemistry-based biotinylation, and affinity purification of RNA-protein complexes.This compound serves as a clickable nucleoside. After incorporation and crosslinking, an alkyne-biotin tag is attached via click chemistry for purification.
CARIC (Click Chemistry-Assisted RNA Interactome Capture) Similar to RICK, it combines metabolic labeling with a clickable nucleoside, in vivo crosslinking, and bioorthogonal tagging for transcriptome-wide RBP identification.As with RICK, this compound can be used as the clickable analog for metabolic labeling of RNA prior to capture and analysis of interacting proteins.

Functionalization and Engineering of RNA Structures

The introduction of specific chemical functionalities into RNA molecules is a powerful strategy for elucidating their structure, function, and dynamics. This compound serves as a versatile chemical handle for the postsynthetic modification of RNA. Its azide group is bioorthogonal, meaning it does not react with biological molecules, and can be selectively reacted with alkyne-containing molecules through "click chemistry". This enables the precise attachment of a wide array of functional groups to RNA.

Site-Specific Introduction of Reporter Groups into RNA Oligonucleotides

The ability to introduce reporter groups, such as fluorophores, at specific sites within an RNA oligonucleotide is crucial for studying its folding, interactions, and localization. This compound, when incorporated into RNA, provides a reactive site for the covalent attachment of such reporter groups.

One method for achieving site-specific incorporation is through solid-phase synthesis of RNA oligonucleotides using a this compound phosphoramidite (B1245037). Once the RNA is synthesized with the azide group at the desired position, it can be conjugated with an alkyne-modified reporter group. A more advanced and efficient method for site-specific labeling of longer RNA strands is the "Pause-and-Restart Oligonucleotide-Ligation-based RNA synthesis" (PLOR) method. In this technique, transcription is paused at a specific point, and an azido-NTP, such as 5-azido-UTP, is incorporated. The transcription is then restarted to generate the full-length, site-specifically azido-labeled RNA. This azido-RNA can then be reacted with a DBCO-functionalized fluorescent dye, like Cy3, via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a copper-free click chemistry method. mdpi.com

The azide group's small size and bioorthogonal nature ensure that it does not significantly perturb the RNA structure or function prior to labeling. This approach allows for the attachment of a wide variety of reporter molecules, enabling detailed biophysical studies of RNA.

Method Description Application Key Advantage
Solid-Phase SynthesisChemical synthesis of RNA oligonucleotides with this compound incorporated at a specific position.Labeling of short RNA sequences.High precision in placement of the azide group.
PLOR (Pause-and-Restart Oligonucleotide-Ligation-based RNA synthesis)Enzymatic incorporation of 5-azido-UTP at a specific site during in vitro transcription.Site-specific fluorescent labeling of long-strand RNA.Efficient for longer RNA molecules and allows for enzymatic synthesis. mdpi.com

Fabrication of RNA-Based Nanomaterials via Click Chemistry

The principles of RNA nanotechnology involve the design and self-assembly of RNA molecules into well-defined structures. The functionalization of these RNA nanostructures with various molecules can impart novel properties and functions. Click chemistry, enabled by the incorporation of this compound, provides a powerful tool for the construction of such RNA-based nanomaterials.

By incorporating this compound into RNA strands, it becomes possible to "click" on various functional moieties, such as polymers, peptides, or nanoparticles. This allows for the creation of multifunctional RNA architectures. For example, RNA scaffolds can be decorated with targeting ligands for cell-specific delivery or with therapeutic agents. The high efficiency and specificity of the click reaction ensure that the functionalization occurs only at the intended azide sites, preserving the integrity of the RNA nanostructure. This methodology opens the door to creating sophisticated RNA-based devices for applications in diagnostics, therapeutics, and materials science. researchgate.net

Role in Molecular Probe Development

Molecular probes are essential tools for studying biological processes at the molecular level. This compound and its derivatives have been instrumental in the development of novel probes for investigating DNA and RNA metabolism and for creating advanced labeling reagents.

Design of Molecular Tools for DNA and RNA Metabolic Studies

The study of nucleic acid metabolism, including synthesis, modification, and degradation, often relies on the ability to label and track newly synthesized molecules. 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP), a derivative of this compound, has been synthesized and used as a photoaffinity labeling reagent. nih.gov This photoactive nucleotide can be enzymatically incorporated into DNA in place of thymidine (B127349) triphosphate (dTTP) by DNA polymerase. nih.gov The resulting DNA is photosensitive and can be crosslinked to DNA-binding proteins upon UV irradiation, allowing for the identification and study of these interactions. nih.gov

While direct metabolic incorporation of this compound into cellular RNA has been shown to be challenging, its triphosphate form, 5-azido-UTP, can be used for in vitro transcription to generate azide-modified RNA. researchgate.netjenabioscience.com These modified RNAs can then be used as probes in various biochemical and cellular assays. The development of other azide-modified nucleosides, such as 2'-azidoadenosine, has been successful for in vivo metabolic labeling of RNA. nih.gov These studies highlight the potential of the azido-nucleoside scaffold in designing probes for nucleic acid metabolism.

Compound Application Mechanism Significance
5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP)Photoaffinity labeling of DNA-binding proteins.Enzymatic incorporation into DNA followed by UV-induced crosslinking. nih.govEnables the study of DNA-protein interactions.
5-azido-UTPIn vitro synthesis of azide-modified RNA probes.T7 RNA polymerase-mediated in vitro transcription. jenabioscience.comAllows for the creation of functionalized RNA for various assays.

Precursor for Advanced Fluorescent and Affinity Tags

The azide group in this compound serves as a versatile precursor for the attachment of a wide range of tags, including fluorescent dyes and affinity labels like biotin. This is typically achieved through click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Once RNA is labeled with this compound, it can be readily conjugated to an alkyne-modified fluorophore for visualization by microscopy or other fluorescence-based techniques. researchgate.net Similarly, conjugation with an alkyne-modified biotin enables the affinity purification of the labeled RNA and its interacting partners. This two-step labeling strategy offers several advantages:

Modularity: A single type of azide-modified RNA can be derivatized with a variety of different tags.

Efficiency: Click chemistry reactions are highly efficient and specific, leading to high yields of the desired labeled product.

Biocompatibility: SPAAC reactions are copper-free and can be performed in living cells without significant toxicity. nih.govnih.gov

This approach has been widely used to develop probes for RNA imaging, tracking, and pull-down experiments, providing valuable insights into the roles of RNA in complex biological systems.

Methodological Considerations and Challenges in 5 Azido Uridine Research

Optimization of Bioorthogonal Reaction Conditions for RNA Integrity

Bioorthogonal reactions, designed to occur in complex biological systems without interfering with native biochemistry, are essential for detecting azide-modified RNAs. The choice and optimization of these reactions are critical, as suboptimal conditions can compromise the very molecules they are intended to study.

The most widely used bioorthogonal reaction for labeling azide-modified biomolecules is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Despite its rapid kinetics and high efficiency, a significant drawback of CuAAC in RNA research is the potential for copper-induced degradation of RNA. atwoodlab.comjenabioscience.com The Cu(I) catalyst, particularly in the presence of reducing agents like sodium L-ascorbate and oxygen, can participate in Fenton-type reactions, generating reactive oxygen species (ROS). soton.ac.uk These ROS can abstract hydrogen atoms from the ribose sugar and nucleobases, leading to oxidative damage and strand cleavage, thereby compromising RNA integrity. soton.ac.uk

Several strategies have been developed to mitigate this issue:

Use of Copper-Chelating Ligands: The addition of specific ligands that stabilize the Cu(I) oxidation state can reduce its toxicity and propensity to generate ROS. jenabioscience.comresearchgate.net Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to protect the RNA from degradation during the labeling reaction. oup.com

Optimizing Reaction Conditions: Minimizing the concentration of copper and the reaction time can help reduce RNA damage. However, this often involves a trade-off with labeling efficiency.

Alternative Reducing Agents: While sodium L-ascorbate is common, other reducing agents have been explored. However, some alternatives can have their own detrimental effects; for example, hydrazine (B178648) can damage DNA, and certain phosphine-based reducing agents can react with the azide (B81097) group itself in a Staudinger reaction. soton.ac.ukacs.org

The cytotoxicity and RNA-damaging potential of copper have spurred the development of copper-free click chemistry alternatives. The two most prominent methods are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron Demand Diels-Alder (IEDDA) reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes strained cyclooctyne (B158145) derivatives (e.g., DIBAC, BCN) that react spontaneously with azides without the need for a metal catalyst. acs.org This circumvents the issue of copper toxicity, making it a gentler and more attractive method for labeling in living cells. researchgate.netnih.gov However, SPAAC reactions are generally much slower than CuAAC. acs.org Furthermore, the cyclooctyne reagents are bulky, which can lead to steric hindrance and reduced cellular penetration, potentially impacting labeling efficiency. acs.org

Inverse-Electron Demand Diels-Alder (IEDDA): This reaction involves the ligation of a tetrazine-modified probe with a dienophile, such as a vinyl- or norbornene-modified nucleoside. For instance, 5-Vinyl-Uridine (5-VU) can be incorporated into RNA and subsequently labeled with a tetrazine-conjugated fluorophore. jenabioscience.com This copper-free method is extremely fast and does not negatively affect RNA integrity. atwoodlab.com

Here is a comparative analysis of these bioorthogonal reactions for RNA labeling:

FeatureCuAACSPAACIEDDA
Catalyst RequiredCopper(I)NoneNone
Reaction SpeedVery FastSlow to Moderate acs.orgExtremely Fast
Suitability for Live CellsLimited due to copper toxicity researchgate.netHigh researchgate.netacs.orgHigh atwoodlab.comjenabioscience.com
Effect on RNA IntegrityPotential for degradation via ROS atwoodlab.comsoton.ac.ukMinimal to none researchgate.netMinimal to none atwoodlab.com
Reagent CharacteristicsSmall, readily accessible alkyne probes acs.orgBulky, hydrophobic cyclooctyne probes acs.orgRequires specific dienophile (e.g., vinyl group) on nucleoside jenabioscience.com

Cellular Uptake and Substrate Specificity of 5-Azido Uridine (B1682114) Analogs

For an exogenous nucleoside analog to be a useful tool, it must first be taken up by the cell and then be processed by endogenous enzymes to its triphosphate form, which can then be incorporated into nascent RNA by RNA polymerases.

A significant challenge in the use of 5-Azido Uridine is its poor recognition by the endogenous enzymes of the pyrimidine (B1678525) salvage pathway. Research has shown that this compound is not detectably incorporated into cellular RNA in labeling experiments. nih.gov The first phosphorylation step, which converts the nucleoside to a nucleoside monophosphate, is often rate-limiting. nih.gov This reaction is catalyzed by uridine-cytidine kinases (UCKs). Structural analysis suggests that the 5-position of the uracil (B121893) ring forms a tight van der Waals interaction with the kinase enzyme. nih.gov The presence of even a relatively small modification at this position, like an azide group, can sterically hinder binding to the enzyme's active site, thus preventing its phosphorylation and subsequent incorporation into RNA.

This contrasts sharply with other uridine analogs like 5-ethynyluridine (B57126) (5EU) or 5-vinyluridine (B14088465) (5-VU), which are efficiently incorporated. atwoodlab.compnas.org It also differs from azido-modified nucleosides where the modification is at a different position, such as 2'-azidouridine (2'AzUd) or 2'-azidocytidine (2'-AzCyd), which are successfully used for RNA labeling when paired with the appropriate kinases. escholarship.orgnih.gov Because of this enzymatic bottleneck, studies involving 5-azido-modified uracil often require the direct transfection of 5-Azido-UTP into cells, bypassing the need for the initial phosphorylation step. researchgate.net

The specific structure of a nucleoside analog profoundly influences its metabolic fate. The poor substrate efficiency of this compound for cellular kinases highlights the steric constraints at the 5-position of the pyrimidine ring. nih.gov In contrast, modifications at the 2'-position of the ribose sugar are often better tolerated. For example, 2'-azidocytidine is phosphorylated by deoxycytidine kinase (dCK) and is primarily incorporated into ribosomal RNA by RNA Polymerase I. nih.gov This demonstrates that the location of the bioorthogonal handle dictates which enzymatic pathways process the analog and, consequently, which RNA species are labeled.

The inability of cells to efficiently process this compound means that its cellular localization after administration as a nucleoside is not a significant area of study. When its triphosphate form (5-Azido-UTP) is introduced directly into cells, it can be incorporated by RNA polymerases, but this method lacks the cell-type specificity that can be achieved when uptake and activation are mediated by a specific, exogenously expressed enzyme. researchgate.net

Potential Off-Target Effects and Perturbations of Cellular Processes

The introduction of a modified nucleoside into the cellular machinery carries the risk of unintended consequences, from altering RNA metabolism to inducing cellular stress. While the poor incorporation of this compound limits its direct off-target effects, the potential for such perturbations is a critical consideration for any nucleoside analog.

Studies on the widely used analog 5-ethynyluridine (5EU) have revealed that its incorporation can have significant biological consequences. For instance, treatment with 5EU has been shown to perturb nuclear RNA metabolism, leading to altered alternative splicing and the nuclear accumulation of certain RNA-binding proteins, such as TDP-43. biorxiv.org This suggests that the presence of a modified uridine within an RNA transcript can interfere with the complex machinery of RNA processing and transport.

Furthermore, the azido (B1232118) group itself is not entirely inert. Under certain conditions, such as radiation, azido-modified nucleosides can form nitrogen-centered radicals, which have the potential to react with other cellular components. mdpi.comtandfonline.com Some azido-nucleoside analogs have also been found to possess antiproliferative properties and can induce cell cycle arrest, indicating broader impacts on cellular health and division. researchgate.net Although these effects have not been documented for this compound due to its inefficient uptake and processing, they represent potential challenges and confounding factors that must be considered in the design and interpretation of metabolic labeling experiments with any azido-modified nucleoside.

Assessment of this compound's Influence on Nuclear RNA Metabolism

The use of uridine analogs like 5-ethynyluridine (5EU) has become a widespread technique for labeling newly transcribed RNA. However, recent studies highlight that such analogs are not inert and can significantly perturb nuclear RNA metabolism. Research on 5EU, a structurally similar compound to this compound, has revealed that its incorporation into nascent RNA can lead to the nuclear accumulation of polyadenylated and GU-repeat-rich RNAs. nih.gov This suggests an impairment of RNA splicing efficiency and subsequent nuclear RNA processing and export. nih.govbiorxiv.org

While adenosine (B11128) analogs with azide modifications at the N6 and 2'-positions show robust incorporation into cellular RNA, 5-methylazidouridine has been reported to not be incorporated. researchgate.net This highlights the variability in the metabolic uptake and utilization of different azido-nucleosides.

Evaluation of Cytotoxicity and Biological Compatibility in Live Systems

Studies on various uridine derivatives have shown a range of biological activities, from antimicrobial and antifungal to anticancer effects. nih.gov For example, certain modified uridine compounds have demonstrated significant activity against bacterial and fungal pathogens. nih.gov Conversely, some l-3′-azido-2′,3′-dideoxypurine nucleosides, which are structurally related to this compound, were found to be inactive against HIV-1 and did not display cytotoxicity in several cell lines. nih.gov This variability underscores the necessity of empirical evaluation for each specific analog.

The cytotoxicity of nucleoside analogs is often dose-dependent. For instance, in a study on uridine derivatives, one compound exhibited dose-dependent cytotoxic effects on Ehrlich ascites carcinoma (EAC) cells. nih.gov It is also important to consider that the metabolic activation of these analogs, often through phosphorylation, is a key step for both their therapeutic action and their potential toxicity. nih.gov

The biological compatibility of this compound must be carefully evaluated in the context of the specific experimental system. Factors such as the cell type, the concentration of the analog, and the duration of exposure can all influence the observed cytotoxic and biological effects.

Table 1: Research Findings on Uridine Analogs and Related Compounds

Compound/AnalogKey FindingReference
5-Ethynyluridine (5EU)Perturbs nuclear RNA metabolism, leading to the accumulation of nuclear RNAs and changes in alternative splicing. nih.govbiorxiv.org
5-MethylazidouridineNot incorporated into cellular RNA. researchgate.net
Adenosine analogs (N6- and 2'-azido)Robustly incorporated into cellular RNA. researchgate.net
l-3′-azido-2′,3′-dideoxypurine nucleosidesInactive against HIV-1 and non-cytotoxic in several cell lines. nih.gov
Modified Uridine DerivativesShowed varying degrees of antimicrobial and anticancer activity. nih.gov

Limitations in Direct Solid-Phase Synthesis of Azide-Modified Oligonucleotides

The direct incorporation of azide-modified nucleosides, such as this compound, into oligonucleotides during solid-phase synthesis presents significant chemical challenges. The primary obstacle lies in the incompatibility of the azide group with the phosphoramidite (B1245037) chemistry that is the standard method for oligonucleotide synthesis.

The core of the issue is the reactivity of the azide group with the trivalent phosphorus (P(III)) of the phosphoramidite monomers. This leads to a Staudinger-type reaction, which results in the degradation of the azide-containing phosphoramidite building blocks. nih.govrsc.orgacs.orgresearchgate.net This inherent instability makes the direct use of azide-modified nucleoside phosphoramidites in automated synthesis highly problematic and often low-yielding. rsc.org

To circumvent this limitation, several alternative strategies have been developed:

Post-synthetic Modification: A common approach involves synthesizing an amino-modified oligonucleotide first. The amino group is then converted to an azide post-synthesis using a suitable reagent. nih.gov This two-step process, however, can be inconvenient. acs.org

Azide-Containing Solid Supports: Another strategy is to attach the azide functionality to the solid support before initiating oligonucleotide synthesis. researchgate.netglenresearch.com This allows for the creation of oligonucleotides with a 3'-terminal azide modification, as the azide is not exposed to the subsequent phosphoramidite coupling steps. nih.gov

Use of P(V) Chemistry: For the synthesis of RNA with internal 2'-azido modifications, an approach utilizing P(V) chemistry instead of the standard P(III) phosphoramidite chemistry has been employed. rsc.org This method, however, can be more complex and may require manual coupling steps. acs.org

Specially Designed Phosphoramidites: Some research has shown that it is possible, though difficult, to prepare and use specially designed azide-carrying phosphoramidites for direct synthesis. researchgate.netacs.org Success in this area often depends on specific reaction conditions, such as using dichloromethane (B109758) as the solvent or immobilizing the azide derivatives on solid supports to prevent degradation. researchgate.net

These workarounds highlight the significant hurdles in the direct solid-phase synthesis of azide-modified oligonucleotides and underscore the need for specialized chemical strategies to achieve the desired products.

Advanced Research Directions and Future Perspectives

Development of Novel 5-Azido Uridine (B1682114) Derivatives for Enhanced Specificity

The quest for greater precision in metabolic labeling has spurred the development of novel derivatives of 5-Azido Uridine. A primary challenge with early azide-modified nucleosides was their stability and the efficiency of their incorporation into nucleic acids. For instance, initial studies with 5-azido-2'-deoxyuridine (AdU) revealed poor chemical stability, with a half-life of only four hours in water, leading to minimal detectable labeling of cellular DNA. researchgate.net This instability limits its practical application for tracking nucleic acid dynamics over longer periods.

To overcome these limitations, researchers have focused on modifying the chemical structure to enhance stability and metabolic uptake. A significant breakthrough was the synthesis of 5-(azidomethyl)-2'-deoxyuridine (AmdU). researchgate.net By introducing a methylene (B1212753) linker between the uracil (B121893) base and the azide (B81097) group, the stability of the molecule is dramatically increased, allowing for robust and reliable labeling of cellular DNA. researchgate.netjenabioscience.com This structural modification highlights a key strategy in derivative development: insulating the reactive azide group from the heterocyclic ring to improve its chemical properties without compromising its ability to be incorporated by cellular machinery. researchgate.net

Further research has explored other modifications to improve specificity. For example, engineering the enzymes of the nucleotide salvage pathway can create cell-type-specific labeling systems. One study demonstrated that expressing a mutated version of uridine-cytidine kinase 2 (UCK2) with an expanded active site enabled the specific incorporation of 5-azidomethyluridine into the RNA of targeted cells. rsc.orgnih.gov This approach provides a powerful tool for dissecting the transcriptional landscape of individual cell types within a heterogeneous population.

Another avenue of development involves creating derivatives that are selectively recognized by specific RNA polymerases. Research into 2'-azidocytidine (2'-AzCyd) has shown that its incorporation is primarily mediated by deoxycytidine kinase (dCK) and that it is preferentially incorporated into ribosomal RNA by RNA Polymerase I. nih.gov This provides a method for polymerase-selective RNA labeling, enabling focused studies on the dynamics of specific RNA classes. nih.gov These examples underscore a trend towards creating a toolkit of azide-modified nucleosides, each with distinct properties tailored for specific experimental needs.

Table 1: Comparison of this compound Derivatives

DerivativeKey Structural FeaturePrimary ApplicationAdvantages
5-Azido-2'-deoxyuridine (AdU) Azide directly at C5 of uracilDNA Labeling (early studies)Direct structural analog. researchgate.net
5-(Azidomethyl)-2'-deoxyuridine (AmdU) Methylene linker between uracil and azideDNA LabelingIncreased chemical stability over AdU, robust labeling. researchgate.netjenabioscience.com
5-Azidomethyluridine Methylene linker, ribose sugarRNA LabelingCan be used for cell-specific labeling with engineered UCK2. rsc.orgnih.gov
2'-Azidocytidine (2'-AzCyd) Azide at 2' position of ribose (cytidine analog)RNA LabelingPolymerase-selective (RNA Pol I), mediated by dCK. nih.gov

Integration of this compound Labeling with High-Throughput Sequencing Methodologies

The combination of this compound metabolic labeling with high-throughput sequencing has revolutionized the study of transcriptomics. This integration allows for the capture and analysis of newly synthesized RNA (nascent RNA), providing a dynamic snapshot of the transcriptome that is not achievable with standard RNA-seq, which measures steady-state RNA levels.

Several sequencing methodologies have been developed that leverage the power of click chemistry, the reaction used to tag azide-modified RNA. clickseqtechnologies.comClickSeq , for example, uses 3'-azido-terminated cDNA fragments that are "clicked" to sequencing adapters, eliminating the need for enzymatic ligation and reducing the formation of artifactual chimeric reads. clickseqtechnologies.com A variation, Poly(A)-ClickSeq (PAC-seq) , specifically targets the 3' ends of messenger RNAs by using azido-nucleoside triphosphates (AzNTPs) like AzATP, AzGTP, and AzCTP to terminate reverse transcription just upstream of the poly(A) tail. rna-seqblog.com This method provides sensitive and specific mapping of polyadenylation sites without requiring complex sample preparation. rna-seqblog.com

More recently, the development of single-cell nascent RNA sequencing using click-chemistry (scGRO-seq) has enabled the quantitative assessment of genome-wide nascent transcription in individual cells. nih.govresearchgate.net This powerful technique uses a nuclear run-on reaction with modified nucleotide triphosphates compatible with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing nascent RNA to be labeled and subsequently barcoded for single-cell analysis. nih.gov The ability to measure transcription bursts and enhancer activity at the single-cell level provides unprecedented resolution into the dynamics of gene regulation. researchgate.net

These integrated approaches offer significant advantages over older methods like nuclear run-on assays or BrU-labeling. thermofisher.com They are often less invasive, require less starting material, and provide higher resolution data. rna-seqblog.comspringernature.com The EU-RNA-seq protocol, which uses the alkyne analog 5-ethynyluridine (B57126) (EU), demonstrates a streamlined process where nascent transcripts are labeled in vivo, followed by total RNA isolation, biotin-azide conjugation via click chemistry, and sequencing. nih.govnih.gov This general framework is readily adaptable for this compound, where an alkyne-biotin tag would be used instead. The continued development of these integrated methodologies is critical for unraveling the complex kinetics of RNA synthesis and decay. nih.gov

Expanding Applications in Complex Biological Systems (e.g., Organoids, In Vivo Models)

The bioorthogonal nature of this compound and its analogs makes them ideal for studying RNA dynamics in complex, multicellular environments such as organoids and whole organisms. Unlike traditional radiolabeling, click chemistry labeling is non-radioactive and has low toxicity, permitting its use in living systems. rsc.org

The ability to perform metabolic labeling in vivo was demonstrated in early studies using 5-ethynyluridine (EU), which successfully revealed transcriptional patterns in various tissues and organs of whole animals. pnas.org This work laid the foundation for using azide-modified nucleosides in similar contexts. The prediction that azido-nucleosides will find widespread utility in tissues and living animals is now being realized. researchgate.net For instance, 5-vinyl-uridine (5-VU) has been used for live tumor imaging in mice, where it is incorporated into nascent RNA and then detected via a bioorthogonal reaction. researchgate.net This highlights the potential for tracking RNA metabolism in disease models in vivo.

Organoids, which are three-dimensional cell cultures that mimic the structure and function of organs, represent a key area for the application of this compound. These complex systems provide a more physiologically relevant context than traditional 2D cell cultures. Metabolic labeling with azide-modified nucleosides can be used to study cell-type-specific transcription during organoid development, investigate how RNA processing changes in response to drugs or disease states, and identify the RNA-protein interactions that govern cell fate decisions within the 3D architecture.

The key advantage of using this compound in these systems is its ability to report on dynamic processes within an intact, complex biological structure. Researchers can pulse-label the system with the azide analog and then, at a later time, use click chemistry to attach fluorescent probes for imaging or affinity tags for purification and downstream analysis. This allows for the temporal and spatial tracking of RNA synthesis, processing, and turnover in a context that more closely resembles a living organism.

Synergistic Approaches Combining this compound with Other Bioorthogonal Probes

To dissect multiple, simultaneous biological processes, researchers are developing synergistic strategies that combine this compound with other bioorthogonal probes. This "multiplexed" labeling allows for the concurrent tracking of different classes of biomolecules or distinct molecular events. thermofisher.com The success of these approaches relies on the use of mutually orthogonal reactions—chemical reactions that proceed in the same pot without interfering with one another. rsc.org

A prime example is the combination of an azide-bearing probe with an alkyne-bearing probe. For instance, cells can be co-incubated with this compound (to label RNA) and an alkyne-modified amino acid like L-azidohomoalanine (AHA) is an azide-containing methionine analog, whereas a better example would be an alkyne-modified sugar or amino acid. A more accurate example would be co-incubation with an alkyne-modified nucleoside for DNA labeling, like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), and this compound for RNA labeling. The two distinct populations of labeled nucleic acids can then be detected with two different reporter tags using a single copper-catalyzed click reaction.

More advanced strategies employ completely different types of bioorthogonal reactions. The strain-promoted azide-alkyne cycloaddition (SPAAC) can be paired with the inverse-electron-demand Diels-Alder (iEDDA) reaction. rsc.org A cell could be treated with this compound (for SPAAC) and 5-vinyl-uridine (for iEDDA). rsc.org The azide-labeled RNA can be reacted with a cyclooctyne-linked fluorophore, while the vinyl-labeled RNA can be reacted with a tetrazine-linked fluorophore of a different color. This dual-labeling strategy has been demonstrated for nucleic acids and allows for the simultaneous visualization of two different RNA populations or the tracking of RNA alongside another biomolecule labeled with a compatible probe. rsc.org

These synergistic approaches provide a more holistic view of cellular processes. For example, by simultaneously labeling nascent RNA with this compound and newly synthesized proteins with an alkyne-modified amino acid, researchers can investigate the coordination between transcription and translation under various conditions. Similarly, dual-pulse labeling, where two different nucleoside analogs are added at different times, can be used to precisely measure rates of RNA synthesis and degradation. thermofisher.com

Table 2: Examples of Orthogonal Reactions for Dual Labeling

Reaction 1Probe 1 (Example)Reaction 2Probe 2 (Example)Application
CuAAC/SPAAC This compound (Azide)CuAAC/SPAAC 5-Ethynyl-2'-deoxyuridine (Alkyne)Simultaneous labeling of RNA and DNA.
SPAAC This compound (Azide)iEDDA 5-Vinyl-uridine (Alkene)Dual labeling of two distinct RNA populations or RNA and another biomolecule. rsc.org
CuAAC Azide-modified sugarStaudinger Ligation Phosphine-biotinLabeling glycoproteins and another azide-tagged molecule. thermofisher.com

Exploration of this compound in Theranostic and Drug Discovery Platforms

The chemical handle provided by this compound is being increasingly exploited in the development of theranostics (therapeutics + diagnostics) and drug discovery platforms. The ability to specifically tag and isolate RNA opens up new avenues for identifying drug targets, screening compound libraries, and developing novel therapeutic strategies. biosynth.com

In drug discovery, click chemistry has enabled the development of novel high-throughput screening assays. nih.gov For example, the catalytic enzyme-linked click chemistry assay (cat-ELCCA) uses a click reaction to detect biochemical modifications, providing a robust platform for screening inhibitors. nih.gov One can envision a similar system where this compound is incorporated into a specific RNA target. The subsequent click reaction with a reporter enzyme could be used to screen for small molecules that disrupt the binding of a protein to that RNA, with a loss of signal indicating a potential hit.

Furthermore, this compound can be used to synthesize libraries of modified nucleoside analogs for drug development. The synthesis of 5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues, created via a click reaction with 5'-azido-5'-deoxy-uridine, has produced compounds that act as inhibitors of Mycobacterium tuberculosis enzymes. mdpi.com This demonstrates how the azide group serves as a versatile anchor point for creating diverse chemical structures with potential therapeutic activity.

In the realm of theranostics, this compound could be used to both identify and target diseased cells. For example, cancer cells with altered RNA metabolism might incorporate higher levels of this compound. These cells could then be visualized by clicking a fluorescent imaging agent to the azide-labeled RNA. In a therapeutic application, the same azide handle could be used to deliver a cytotoxic drug specifically to these cancer cells, minimizing off-target effects. The development of photoactive derivatives, such as 5-azido-2'-deoxyuridine 5'-triphosphate, which can be used to create light-sensitive DNA, also points towards applications in photodynamic therapy where a drug is activated by light at a specific site. nih.gov The versatility of the azide group makes this compound and its derivatives powerful tools for the next generation of targeted therapies and diagnostic agents. mdpi.com

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